

Application Notes and Protocols for Co-immunoprecipitation of FAK Protein Interactions

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful co-immunoprecipitation (Co-IP) of Focal Adhesion Kinase (FAK) to identify and study its protein-protein interactions. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its interactions with various cellular proteins are critical for mediating these functions and are of significant interest in cancer research and drug development.

Introduction to FAK and Co-immunoprecipitation

Focal Adhesion Kinase (FAK) is a 125 kDa protein that localizes to focal adhesions and acts as a scaffold for numerous signaling proteins.^{[1][2][3][4]} Understanding the dynamic interactions of FAK with its binding partners is essential for elucidating its role in both normal physiology and disease states, particularly in cancer where FAK is often overexpressed.^{[2][3]}

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.^{[5][6][7][8][9]} The principle of Co-IP involves using a specific antibody to capture a "bait" protein (in this case, FAK) from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will be co-precipitated, allowing for their subsequent identification by methods such as Western blotting or mass spectrometry.^{[5][9]}

Key FAK Protein Interactions

Several proteins have been identified as interacting with FAK through Co-IP experiments. These interactions are crucial for various cellular signaling pathways. Some key FAK interactors include:

- p53: Direct interaction between the N-terminal domains of FAK and p53 has been demonstrated, suggesting a feedback loop in regulating cell survival and apoptosis.[\[10\]](#)
- Paxillin: This focal adhesion-associated protein binds to the C-terminal FAT domain of FAK and is essential for the recruitment of FAK to focal adhesions.[\[11\]](#)
- Zyxin, Nesprin-1, and Desmoplakin: These proteins were identified as FAK interactors in human colon cancer cells, playing roles in cell migration and invasion.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Src: This kinase is recruited to FAK upon autophosphorylation of FAK at Tyr397, leading to the phosphorylation of other substrates and the activation of downstream signaling pathways.
- p130Cas: This docking protein is a major substrate of the FAK-Src complex and is involved in cell migration.[\[11\]](#)

Data Presentation: Quantitative Parameters for FAK Co-immunoprecipitation

The following table summarizes key quantitative parameters from published studies for the successful Co-IP of FAK.

Parameter	Cell Line	Total Protein per IP	Antibody for IP (Amount)	Beads (Type and Amount)	Incubation Time (Antibody-Lysate)	Reference
Study 1	HCT-116 (human colon cancer)	1.5 mg	Anti-FAK polyclonal antibody (10 µl)	Agarose beads	Not specified	[2]
Study 2	HeLa	Not specified	Anti-FAK antibody (10 µg)	Protein-G Sepharose CL-4B beads (30 µl)	Overnight at 4°C	[11]
Study 3	Caco-2 (human colorectal adenocarcinoma)	1-2 mg	Mouse anti-FAK antibody	Protein G plus/protein A agarose suspension beads	Overnight at 4°C	[12]
Study 4	ECV304 (human bladder carcinoma)	1 mg	Anti-FAK antibody	Protein A/G agarose	2 hours at 4°C	[13]

Experimental Protocols

Protocol 1: Co-immunoprecipitation of FAK from Adherent Cells

This protocol is a generalized procedure based on common practices for Co-IP of FAK.

Materials:

- Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

- Protease and Phosphatase Inhibitor Cocktails
- Phosphate-Buffered Saline (PBS), ice-cold
- Anti-FAK antibody (validated for IP)
- Isotype control IgG (e.g., rabbit or mouse IgG)
- Protein A/G magnetic beads or agarose beads
- Wash Buffer (e.g., IP Lysis Buffer or TBS-T)
- Elution Buffer (e.g., 1X Laemmli buffer)
- Microcentrifuge tubes
- Rotating platform or rocker

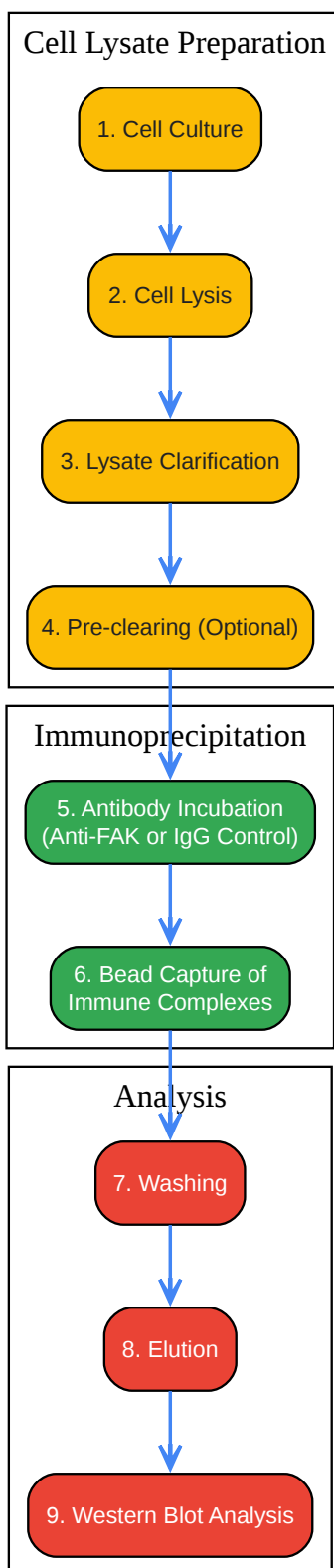
Procedure:

- Cell Culture and Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cleared lysate) to a new tube.
- Pre-clearing the Lysate (Optional but Recommended):

- Add 20-30 μ l of Protein A/G beads to the cleared lysate.
- Incubate for 1 hour at 4°C on a rotator.
- Centrifuge at 1,000 x g for 1 minute at 4°C.
- Carefully transfer the supernatant to a new tube, avoiding the beads.
- Immunoprecipitation:
 - Determine the protein concentration of the lysate (e.g., using a BCA assay).
 - Take 1-2 mg of total protein and adjust the volume with Lysis Buffer.
 - Add the primary anti-FAK antibody (refer to the table above or manufacturer's recommendation for the amount).
 - For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
 - Incubate overnight at 4°C on a rotator.
- Capture of Immune Complexes:
 - Add 30-50 μ l of pre-washed Protein A/G beads to each sample.
 - Incubate for 2-4 hours at 4°C on a rotator.
- Washing:
 - Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
 - Carefully aspirate and discard the supernatant.
 - Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
- Elution:

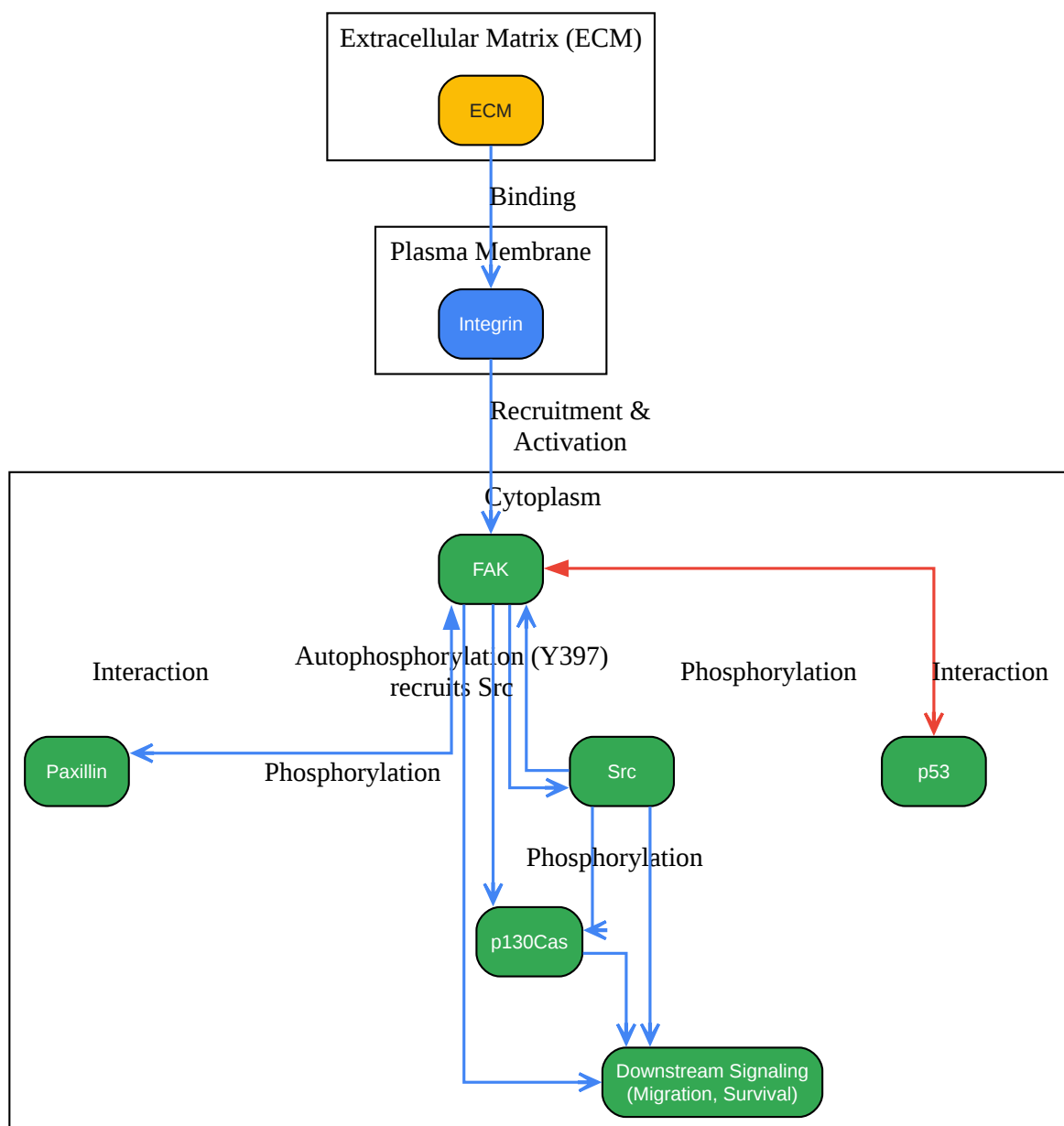
- Resuspend the beads in 30-50 μ l of 1X Laemmli buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FAK and the suspected interacting protein.

Visualizations



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Caption: Workflow for Co-immunoprecipitation of FAK.



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Caption: Simplified FAK Signaling Pathway.

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References

- 1. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry [ouci.dntb.gov.ua]
- 2. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. assaygenie.com [assaygenie.com]
- 8. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Science -GLOBAL- [mblbio.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. FAK and p53 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK displacement from focal adhesions: a promising strategy to target processes implicated in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Co-immunoprecipitation studies [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
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